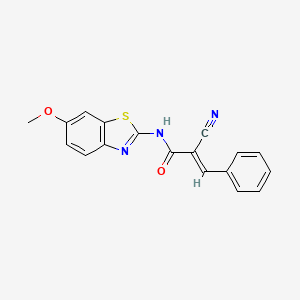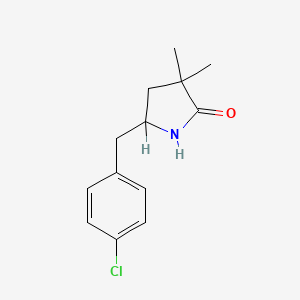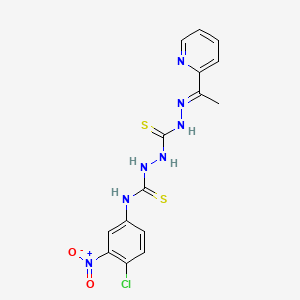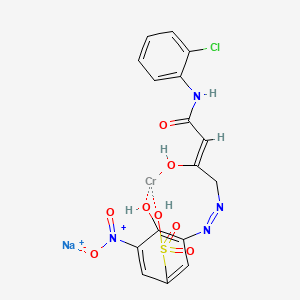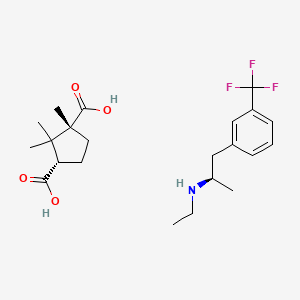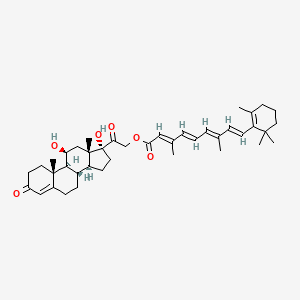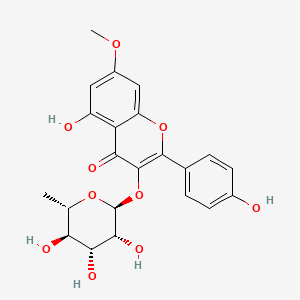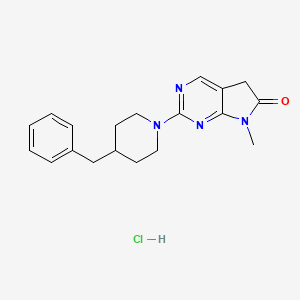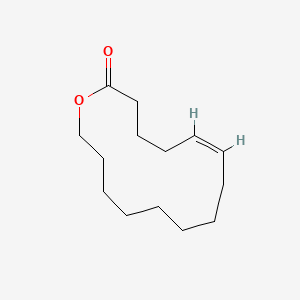
(Z)-Oxacyclopentadec-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Oxacyclopentadec-6-en-2-one is a chemical compound known for its unique structure and properties It is a macrocyclic lactone, which means it contains a large ring structure with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Oxacyclopentadec-6-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst to form the macrocyclic ring. The reaction conditions often include the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Oxacyclopentadec-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(Z)-Oxacyclopentadec-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mécanisme D'action
The mechanism by which (Z)-Oxacyclopentadec-6-en-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting the cell membrane of bacteria, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Oxacyclopentadec-6-en-2-one: This isomer has a different spatial arrangement of atoms, which can lead to different chemical properties and reactivity.
Cyclopentadecanone: Another macrocyclic lactone with a similar ring structure but different functional groups.
Uniqueness
(Z)-Oxacyclopentadec-6-en-2-one is unique due to its specific ring size and the presence of a double bond in the Z-configuration. This configuration can influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Propriétés
Numéro CAS |
63958-52-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(6Z)-1-oxacyclopentadec-6-en-2-one |
InChI |
InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h4,6H,1-3,5,7-13H2/b6-4- |
Clé InChI |
USYAGNRXEGBFEX-XQRVVYSFSA-N |
SMILES isomérique |
C1CCCCOC(=O)CCC/C=C\CCC1 |
SMILES canonique |
C1CCCCOC(=O)CCCC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







